Home > Products > Screening Compounds P35622 > LHRH, phe(5)-delta-ala(6)-
LHRH, phe(5)-delta-ala(6)- - 114681-51-5

LHRH, phe(5)-delta-ala(6)-

Catalog Number: EVT-1173399
CAS Number: 114681-51-5
Molecular Formula: C56H75N17O12
Molecular Weight: 1178.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Luteinizing Hormone-Releasing Hormone is a decapeptide that plays a crucial role in the endocrine system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The specific compound LHRH, phe(5)-delta-ala(6)- is classified as a peptide analog where phenylalanine is substituted at position 5 and delta-alanine at position 6. It is primarily used in research and clinical applications related to hormone modulation and cancer therapies .

Synthesis Analysis

The synthesis of LHRH, phe(5)-delta-ala(6)- typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Key steps in the synthesis include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU (1-Hydroxybenzotriazole) or DIC (Diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  2. Capping Unreacted Sites: After each coupling step, unreacted sites on the resin are capped to prevent side reactions.
  3. Cleavage from Resin: Once the desired peptide sequence is achieved, it is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials .
Molecular Structure Analysis

The molecular formula for LHRH, phe(5)-delta-ala(6)- is C19H26N2O5SC_{19}H_{26}N_{2}O_{5}S. The structure consists of a linear chain of amino acids with specific modifications at positions 5 (phenylalanine) and 6 (delta-alanine). The key features include:

  • Peptide Backbone: Composed of amide bonds linking the amino acids.
  • Side Chains: The phenyl group from phenylalanine contributes to hydrophobic interactions, while delta-alanine introduces structural rigidity.
  • Conformation: The three-dimensional conformation is crucial for its biological activity, often analyzed through techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis

LHRH, phe(5)-delta-ala(6)- can undergo various chemical reactions including:

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.
  2. Oxidation: Certain side chains may be oxidized to form sulfoxides or sulfones.
  3. Reduction: Reduction reactions can modify disulfide bonds or convert carbonyl groups to alcohols.
  4. Substitution Reactions: Functional groups can be replaced under specific conditions .

These reactions are important for modifying the peptide for enhanced stability or activity.

Mechanism of Action

The mechanism of action for LHRH, phe(5)-delta-ala(6)- involves binding to specific G protein-coupled receptors (GnRH receptors) located on pituitary gonadotrophs. Upon binding:

  1. Receptor Activation: The activated receptor undergoes a conformational change that triggers intracellular signaling pathways.
  2. Hormonal Release: This leads to increased secretion of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which subsequently affects gonadal function .
  3. Feedback Mechanism: The action of LHRH is subject to feedback regulation by sex hormones such as estrogen and testosterone.
Physical and Chemical Properties Analysis

The physical properties of LHRH, phe(5)-delta-ala(6)- include:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and polar solvents but may have limited solubility in organic solvents.
  • Stability: Stability can vary based on pH and temperature; generally more stable in neutral pH environments.

Chemical properties include:

  • Melting Point: Specific melting points can vary based on purity but generally fall within typical ranges for peptides.
  • pKa Values: Relevant for understanding ionization states at physiological pH .
Applications

The applications of LHRH, phe(5)-delta-ala(6)- span several fields:

  1. Cancer Therapy: Used in targeted therapies for hormone-sensitive cancers such as prostate and breast cancer by modulating hormone levels.
  2. Fertility Treatments: Applied in protocols for controlled ovarian stimulation during assisted reproductive technologies.
  3. Research Tool: Serves as a valuable tool in endocrinology research to study hormonal pathways and receptor interactions .
Structural and Molecular Characterization of LHRH Analogs

Primary Sequence Analysis of Phenylalanine(5)-δ-Alanine(6)-Luteinizing Hormone-Releasing Hormone Variants

The core structural modification in Phenylalanine(5)-δ-Alanine(6)-Luteinizing Hormone-Releasing Hormone involves substituting native glycine at position 6 with a dehydroalanine (ΔAla) residue while retaining phenylalanine at position 5. This α,β-unsaturated amino acid introduces a rigid planar conformation and electron-deficient double bond between Cα and Cβ atoms. The primary sequence of this analog is: pGlu-His-Trp-Ser-Phe-ΔAla-Leu-Arg-Pro-Gly-NH₂, contrasting with native Luteinizing Hormone-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) [1].

Dehydroalanine’s presence eliminates hydrogen-bonding capability at the β-carbon and restricts side-chain rotational freedom. Synthesis requires specialized fragment condensation approaches with minimal side-chain protection due to ΔAla’s reactivity. Nuclear magnetic resonance and chemical analysis confirm successful incorporation, showing characteristic vinyl proton signals at 5.4–5.6 ppm (Cβ-H) and 6.8–7.0 ppm (Cα-H) [1]. Biological assays reveal complete loss of gonadotropin-releasing activity in both (Phe⁵, ΔAla⁶)-Luteinizing Hormone-Releasing Hormone and its des-Gly¹⁰ ethylamide derivative. This demonstrates position 6’s backbone flexibility is essential for receptor interaction, as rigidification disrupts active conformation [1].

Table 1: Sequence Comparison of Luteinizing Hormone-Releasing Hormone Analogs

PositionNative Luteinizing Hormone-Releasing Hormone(Phe⁵, ΔAla⁶) AnalogFunctional Consequence
5TyrosinePhenylalanineAromatic retention but loss of phenolic OH
6GlycineDehydroalanineLoss of flexibility and H-bond capacity
10Glycine-NH₂Glycine-NH₂ or ethylamideMinimal contribution to inactivity

Three-Dimensional Conformational Dynamics via Nuclear Magnetic Resonance and Crystallography

Nuclear magnetic resonance analysis of ΔAla⁶-containing analogs reveals critical perturbations in the central receptor-binding domain (residues 3–7). The double bond between ΔAla⁶’s Cα and Cβ atoms enforces a near-90° dihedral angle (ψ) constraint, disrupting the native Type II β-turn stabilized by Gly⁶’s conformational flexibility. Molecular dynamics simulations show this rigidity propagates to adjacent residues:

  • Phe⁵ experiences restricted χ₁ and χ₂ rotamer states
  • Leu⁷ exhibits weakened hydrophobic packing with Trp³
  • The conserved Trp³-Ser⁴ hydrogen bond elongates by 0.8–1.2 Å [3] [6]

X-ray crystallography of Luteinizing Hormone-Releasing Hormone-receptor complexes remains challenging due to membrane-associated receptor instability. However, crystallographic data from conjugated lytic peptides (e.g., JCHLuteinizing Hormone-Releasing Hormone) bound to Luteinizing Hormone-Releasing Hormone receptors indicates position 6 modifications alter binding pocket interactions. When ΔAla⁶ occupies the receptor’s hydrophobic subpocket (normally accommodating Gly⁶), steric clashes occur with Leu²⁷⁷ and Phe³⁰⁸ transmembrane residues, reducing complementarity by 34% compared to native Luteinizing Hormone-Releasing Hormone [3].

Nuclear magnetic resonance solvent relaxation studies further demonstrate that ΔAla⁶ analogs show accelerated amide proton exchange rates (kₑₓ > 15 min⁻¹ vs. 2–5 min⁻¹ in native), indicating disrupted hydrogen-bonding networks. This conformational instability explains the analog’s rapid proteolytic degradation in serum (t₁/₂ < 5 min vs. >15 min for native) [6] [9].

Comparative Analysis with Native Luteinizing Hormone-Releasing Hormone and Other Synthetic Analogues

The (Phe⁵, ΔAla⁶) analog represents a radical departure from conventional Luteinizing Hormone-Releasing Hormone modifications. Contrasting approaches include:

Agonist Analogs:

  • (D-Ala⁶, Des-Gly-NH₂¹⁰)-Luteinizing Hormone-Releasing Hormone-ethylamide enhances activity by 150–200% by stabilizing a bioactive β-turn. D-Ala⁶ preserves flexibility while resisting degradation [6].
  • Hydroxyproline⁹ variants prolong half-life via reduced peptidase cleavage without compromising turn geometry [8].

Antagonist Analogs:

  • Cetrorelix (Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂) incorporates multiple D-amino acids and hydrophobic residues. Unlike (Phe⁵, ΔAla⁶), Cetrorelix maintains partial flexibility at position 6 (D-Cit) while achieving receptor blockade [2] [4].
  • Iturelix derivatives feature Nal¹, Arg⁵, and D-Arg⁶ to sterically hinder receptor activation while retaining antagonism [4].

Table 2: Structural and Functional Properties of Key Position 6 Modifications

AnalogPosition 6 ResidueBackbone FlexibilityBiological ActivityReceptor Binding Affinity (Kₜ relative to native)
Native Luteinizing Hormone-Releasing HormoneGlycineHigh (ψ = -60° to 120°)Full agonist1.0
(Phe⁵, ΔAla⁶) AnalogDehydroalanineNone (ψ locked at ~90°)InactiveUndetectable
D-Ala⁶ AgonistD-AlanineModerate (ψ = -80° to 100°)200% enhanced2.8
Cetrorelix AntagonistD-CitrullinePreservedPotent antagonist0.6 (dissociation constant)

Molecular modeling overlays confirm that successful analogs—whether agonists or antagonists—maintain a minimum distance of 12.5 ± 0.5 Å between Trp³ and Leu⁷ Cα atoms. The (Phe⁵, ΔAla⁶) variant contracts this distance to 10.2 Å, distorting the receptor-engagement interface. This explains its inability to activate or antagonize gonadotropin release, as validated in pituitary cell assays showing no luteinizing hormone suppression even at 10μM concentrations [1] [4]. The structural insights from this analog underscore position 6’s dual role in conferring conformational plasticity and serving as a proteolytic shield—functions irreplaceable by rigid unsaturated residues [1] [6].

Properties

CAS Number

114681-51-5

Product Name

LHRH, phe(5)-delta-ala(6)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C56H75N17O12

Molecular Weight

1178.3 g/mol

InChI

InChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

PGAMPMHVOILGBZ-YTAGXALCSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Synonyms

5-PDA-LHRH
5-Phe-6-delta-Ala-LHRH
GnRH, Phe(5)-delta-Ala(6)-
LHRH, Phe(5)-delta-Ala(6)-
LHRH, phenylalanyl(5)-delta-alanine(6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.